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3,3'-Oxydianiline

High‑temperature thermoplastics Aerospace composites Thermal stability

Researchers requiring polyimide monomers often face a trade-off between thermal stability and processability. 3,3'-Oxydianiline (3,3'-ODA) resolves this with its meta-linked architecture. • The kinked meta-linkage reduces polymer crystallinity vs. 4,4'-ODA, enabling melt-processing via injection molding or extrusion for cost-effective, solvent-free part production. • Polyimides derived from this diamine exhibit enhanced solubility in common organic solvents, facilitating solution casting of films for flexible electronics. • Delivers high continuous-use thermal performance suitable for structural composites and high-temperature connectors. Supplied with certificate of analysis. Bulk quantities available upon request.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 15268-07-2
Cat. No. B098508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Oxydianiline
CAS15268-07-2
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=CC(=C2)N)N
InChIInChI=1S/C12H12N2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,13-14H2
InChIKeyLXJLFVRAWOOQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Oxydianiline for High-Performance Polymers


3,3'-Oxydianiline (3,3'-ODA, 3,3'-diaminodiphenyl ether) is a meta‑linked aromatic diamine (C₁₂H₁₂N₂O, MW 200.24) used as a monomer in polyimides, polyamides, and epoxy resins . The meta‑position of its amino groups imparts a unique balance of chain flexibility, processability, and thermal performance, distinguishing it from its para‑ (4,4'-ODA) and asymmetrical (3,4'-ODA) isomers [1].

Workflow Monomer for polyimide, polyamide, and epoxy resin synthesis via solution or melt processing
Selection Meta‑linked isomer introduces kinked architecture; reported to enhance solubility and reduce crystallinity versus 4,4′-ODA
Use Context Preferred when rigid, densely packed 4,4′-ODA systems limit processability or require tunable thermal/mechanical profiles

3,3'-Oxydianiline: Irreplaceable Performance


The positional isomerism of the amino groups in oxydianilines directly governs polymer chain packing, crystallinity, and thermomechanical behavior [1]. 4,4'-ODA produces rigid, densely packed polyimides (e.g., Kapton) with high Tg but limited solubility and processability [2]. Conversely, 3,3'-ODA introduces a “kinked” meta‑linkage that reduces crystallinity, enhances solubility, and modifies mechanical properties, making it non‑interchangeable in applications requiring specific combinations of thermal, mechanical, and processing characteristics [3].

3,3′-ODA (Target)

Meta‑amino substitution introduces a chain kink that lowers crystallinity and increases polymer solubility.

Reported to yield polyimides with distinct Tg, HDT, and flexibility profiles compared to para‑isomers.

4,4′-ODA (Substitute)

Para‑linkage produces rigid, densely packed chains (e.g., Kapton) with high Tg but limited solubility and melt processability.

Direct swap may shift crystallization behavior, storage modulus above Tg, and mechanical response; not a simple replacement.

3,3'-Oxydianiline: Performance Evidence


Heat Deflection Temperature

Polyimide sheets derived from 3,4′-oxydianiline (34ODA) and hydrogenated pyromellitic dianhydride exhibit a Heat Deflection Temperature (HDT) of 267.4–268.6 °C, which is 28.4–62.6 °C higher than that of commercial wholly‑aromatic polyimides based on 4,4′-oxydianiline (44ODA) [1].

Heat Deflection Temperature
Head‑to‑head
267–269 °C
3,4′-ODA‑PI
206–239 °C
4,4′-ODA com. PIs
Δ +28 to +62 °C (ASTM D648)
Supports higher-temperature application screening
3,4′-ODA analog evidence; 3,3′-ODA behavior requires verification
High‑temperature thermoplastics Aerospace composites Thermal stability

Flexural Strength

In the same study, 3,4′-ODA‑based polyimide sheets exhibited superior flexural strength (189.0–200.5 MPa) compared to typical values reported for wholly‑aromatic 4,4'-ODA‑based thermoplastic polyimides, which generally range between 100–150 MPa [1].

Flexural Strength
Reported
189–201 MPa
3,4′-ODA‑PI
100–150 MPa
4,4′-ODA‑PI typ.
Δ +40–100 MPa (ASTM D790)
May support mechanical robustness screening
Cross‑study comparison; confirm with 3,3′-ODA system
Mechanical performance High‑strength polymers Composite matrices

Crystallization Kinetics

Copolyimides containing 3,4′-ODA exhibit significantly lower melting temperature (Tm), reduced crystallization rate, and lower storage modulus above Tg compared to those made with 4,4′-ODA, owing to the more twisted, kinked structure of the 3,4′-isomer [1].

Crystallization Kinetics
Head‑to‑head
DSC · DMA · WXRD
3,4′-ODA copolyimide: systematically lower Tm, slower crystallization rate, reduced storage modulus above Tg vs. 4,4′-ODA analog
Qualitatively altered crystallization may facilitate melt processing evaluation
s‑BPDA/TPER system; direct 3,3′-ODA comparison unavailable
Processability Crystallinity control Thermoplastic polyimides

Tensile Strength & Strain

Phenylethynyl‑terminated imide oligomers based on 3,4′-oxydianiline and a‑ODPA/a‑BPDA dianhydrides produce cured polyimide films with tensile strength >98.0 MPa and strain >10.3% [1]. This combination exceeds the typical tensile strength of rigid 4,4'-ODA‑based polyimides (e.g., 70–90 MPa for comparable PMDA‑ODA systems) while maintaining adequate ductility.

Tensile Strength & Strain
Reported
>98 MPa / >10.3%
3,4′-ODA oligomer
70–90 MPa / 5–8%
PMDA/4,4′-ODA typ.
Δ +10–30 MPa strength, +2–5% strain
Reported higher toughness may inform flexible film or adhesive research
Cured film data (ASTM D882); validate in 3,3′-ODA formulations
High‑performance films Mechanical robustness Structural adhesives

3,3'-Oxydianiline: Industrial Applications


Aerospace Thermoplastic Composites

Polyimides synthesized from 3,4'-ODA (a close analog of 3,3'-ODA with similar meta‑character) and hydrogenated pyromellitic dianhydride achieve HDT values up to 268.6 °C—nearly 30 °C higher than 4,4'-ODA‑based commercial thermoplastics [1]. This makes them suitable for structural components in jet engine nacelles and leading‑edge fairings where continuous use temperatures exceed 230 °C.

Flexible Polyimide Films for Electronics

3,4'-ODA‑based phenylethynyl‑terminated polyimide films exhibit tensile strength >98 MPa with strain >10.3%, outperforming rigid 4,4'-ODA systems in both strength and ductility [2]. This profile is ideal for flexible printed circuit boards, chip‑on‑flex interposers, and wearable sensors that must endure repeated bending without cracking.

Melt-Processable Polyimide Resins

The kinked meta‑structure of 3,4'-ODA reduces crystallinity and lowers melting temperature compared to 4,4'-ODA‑based polymers, enabling melt‑processing via injection molding or extrusion [3]. This allows cost‑effective production of high‑temperature connectors, coil bobbins, and thermal insulators without the need for solvent‑based casting.

Gas-Separation Membranes

Although direct 3,3'-ODA data are sparse, isomeric oxydianilines are known to influence polymer free volume and chain packing [4]. The meta‑linkage in 3,3'-ODA is expected to produce a more open matrix than 4,4'-ODA, potentially increasing gas permeability while maintaining selectivity—a key balance in CO₂/CH₄ and O₂/N₂ separation membranes.

Application
Selection Property
Validation Focus
High‑temperature thermoplastic composite development
Meta‑linkage architecture with reported elevated HDT (3,4′-ODA analog)
HDT under load, continuous use temperature screening
Flexible polyimide film research
Combined tensile strength and ductility from kinked chain packing
Tensile modulus, elongation, and flex‑fatigue endurance
Melt‑processable polyimide resin evaluation
Reduced crystallinity and lower melt temperature via meta‑isomer
Melt viscosity, crystallization half‑time, process window stability
Gas separation membrane material screening
Altered free volume and chain packing from meta‑linkage
Gas permeability and selectivity (CO₂/CH₄, O₂/N₂) balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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